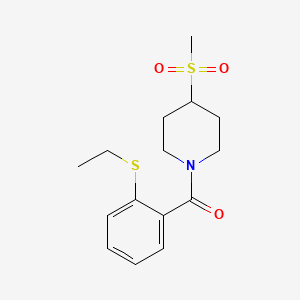

(2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

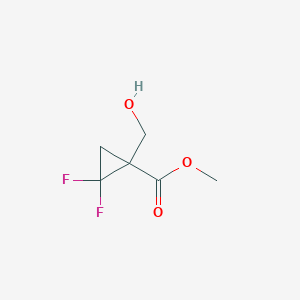

Molecular Structure Analysis

The molecular structure of a compound can be represented by its molecular formula. For a similar compound (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, the molecular formula is C18H21N3O2S and the molecular weight is 343.45.

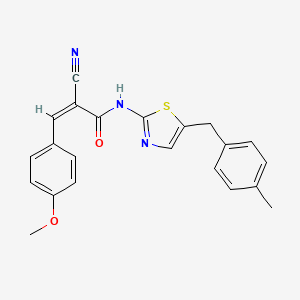

Chemical Reactions Analysis

While specific chemical reactions involving (2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone are not available, indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be represented by its molecular formula and weight. For a similar compound (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, the molecular formula is C18H21N3O2S and the molecular weight is 343.45.

Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 (COX-2) Inhibition

(2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone: has been investigated as a potential selective COX-2 inhibitor . COX-2 is an enzyme involved in inflammation and pain pathways. By selectively inhibiting COX-2, this compound may offer therapeutic benefits in conditions such as arthritis, inflammation-related pain, and cancer.

Ulcerogenic Liability Assessment

Safety is crucial in drug development. ETPMP was evaluated for its ulcerogenic liability, and it showed a favorable safety profile. Specifically, compound 11b exhibited low ulcerogenic potential, making it a safer option .

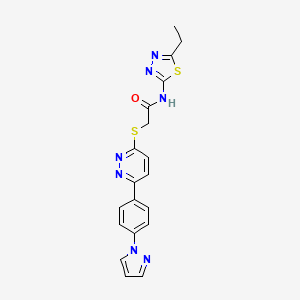

Antitubercular Activity

While not directly related to COX inhibition, ETPMP derivatives have been explored for their antimicrobial properties. Investigating their potential as antitubercular agents could lead to novel treatments against tuberculosis .

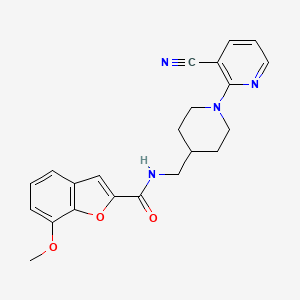

HIV-1 Inhibition

Indole derivatives, including those containing the ETPMP pharmacophore, have been studied as HIV-1 inhibitors. Compounds derived from this scaffold showed promising anti-HIV-1 activity .

Zukünftige Richtungen

Wirkmechanismus

Target of action

The compound “(2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are known to interact with a variety of biological targets, including receptors and enzymes .

Mode of action

The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in the biochemical pathway that the enzyme is involved in .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. If the target is part of a signaling pathway, the compound could potentially disrupt or enhance the signaling process .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the ethylthio and methylsulfonyl groups might influence the compound’s solubility and therefore its absorption and distribution .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

(2-ethylsulfanylphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S2/c1-3-20-14-7-5-4-6-13(14)15(17)16-10-8-12(9-11-16)21(2,18)19/h4-7,12H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAYITOJINGIJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride](/img/structure/B2692389.png)

![3-benzyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692394.png)

![7-hydroxy-N-isopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692399.png)

![Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester](/img/structure/B2692400.png)

![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2692408.png)

![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2692409.png)